molecular formula C21H20N2S B7504111 1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No.: B7504111
M. Wt: 332.5 g/mol
InChI Key: GEMREHKNLAJARN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound with a molecular structure that includes a quinazoline core, a phenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thionation to introduce the thione group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:

  • Oxidation: The thione group can be oxidized to form the corresponding sulfone.

  • Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

  • Substitution: The phenyl and methyl groups can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products Formed:

  • Sulfones: Resulting from the oxidation of the thione group.

  • Dihydroquinazolines: Formed through the reduction of the quinazoline core.

  • Substituted Derivatives: Various functionalized phenyl and methyl groups.

Scientific Research Applications

1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione exerts its effects involves interactions with specific molecular targets. The thione group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological activities.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: Binding to specific receptors can trigger signaling cascades, influencing cellular responses.

Comparison with Similar Compounds

  • Quinazoline-4-thione derivatives

  • 2-Phenylquinazoline derivatives

  • Other thione-containing heterocycles

Properties

IUPAC Name

1-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S/c1-15-11-13-17(14-12-15)23-19-10-6-5-9-18(19)21(24)22-20(23)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMREHKNLAJARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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